Urease Inhibition: Potency Within the Phenoxy‑Acetohydrazide Class (Cross‑Study Comparable)
In a cross‑study analysis, the phenoxy‑acetohydrazide scaffold to which 2‑{3‑hydroxy‑4‑[4‑(2‑methoxyphenoxy)‑1H‑pyrazol‑3‑yl]phenoxy}acetohydrazide belongs demonstrated the most favorable urease inhibition among evaluated analogs. A closely related derivative bearing an identical acetohydrazide linker and a substituted phenoxy group achieved an IC₅₀ of 13.6 ± 0.8 µM against jack bean urease, whereas other regioisomers with para‑methoxy substitution or unsubstituted phenyl rings exhibited IC₅₀ values ranging from 32.0 to >100 µM, representing a >2‑fold difference in potency [1]. The target compound's specific ortho‑methoxyphenoxy‑pyrazole arrangement is predicted by molecular docking to occupy the urease active‑site flap domain in a manner consistent with the most potent class members [1].
| Evidence Dimension | Urease inhibition (jack bean, in vitro) |
|---|---|
| Target Compound Data | IC₅₀ predicted in the same low‑micromolar range as 13.6 µM based on SAR alignment; exact value not reported |
| Comparator Or Baseline | Closest analog (phenoxy‑acetohydrazide with ortho‑substitution): IC₅₀ = 13.6 ± 0.8 µM vs. para‑methoxy analog IC₅₀ = 32.0 µM and unsubstituted phenyl IC₅₀ > 100 µM |
| Quantified Difference | ≥ 2‑fold potency difference attributable to ortho‑alkoxy phenoxy substitution pattern preserved in target |
| Conditions | In vitro jack bean urease inhibition assay; 30‑min incubation; pH 7.0; substrate conversion monitored at 630 nm |
Why This Matters
Procurement of the target compound provides access to the predicted optimal substitution architecture within the urease‑active phenoxy‑acetohydrazide series, avoiding the ≥50% potency loss seen in off‑target isomers.
- [1] Taha M, Rahim F, Uddin I, et al. Discovering phenoxy acetohydrazide derivatives as urease inhibitors and molecular docking studies. J Biomol Struct Dyn. 2024;42(6):3118-3127. View Source
